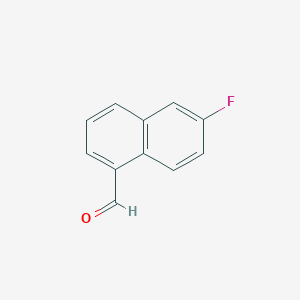
6-Fluoronaphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and an aldehyde group at the 1st position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoronaphthalene-1-carbaldehyde typically involves the fluorination of naphthalene derivatives followed by formylation. One common method is the diazotization of 1-naphthylamine followed by fluorination using fluorine-containing compounds such as fluoboric acid or fluorophosphoric acid . The resulting 1-fluoronaphthalene can then be subjected to formylation to introduce the aldehyde group at the 1st position.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale diazotization and fluorination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and minimize the production of hazardous byproducts.
化学反応の分析
Types of Reactions: 6-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 6-Fluoronaphthalene-1-carboxylic acid.
Reduction: 6-Fluoronaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoronaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 6-Fluoronaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .
類似化合物との比較
1-Fluoronaphthalene: Similar structure but lacks the aldehyde group.
2-Fluoronaphthalene-1-carbaldehyde: Fluorine atom is at the 2nd position instead of the 6th.
6-Fluoronaphthalene-1-carboxylic acid: Oxidized form of 6-Fluoronaphthalene-1-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct reactivity and properties. This combination makes it particularly useful in synthetic chemistry and mechanistic studies, where precise control over reactivity is required .
特性
分子式 |
C11H7FO |
|---|---|
分子量 |
174.17 g/mol |
IUPAC名 |
6-fluoronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7FO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H |
InChIキー |
MUDITTXWRLVIFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
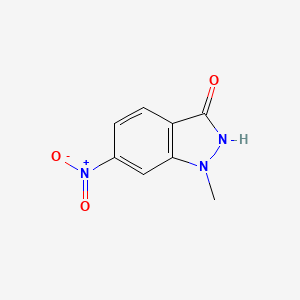
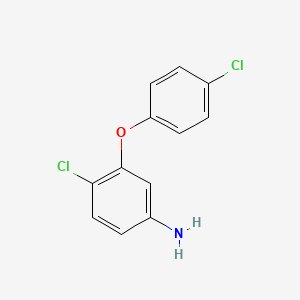

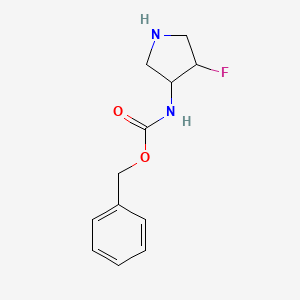
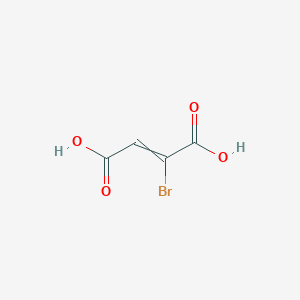
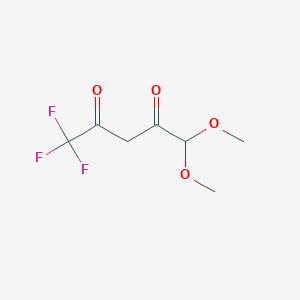


![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)


